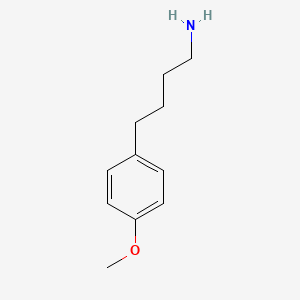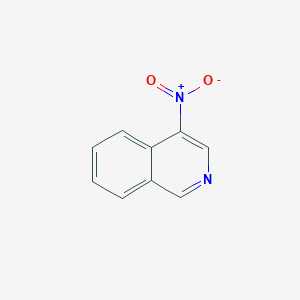
4-Nitroisoquinoléine
Vue d'ensemble
Description
4-Nitroisoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family Isoquinolines are characterized by a benzene ring fused to a pyridine ring The nitro group at the fourth position of the isoquinoline ring significantly influences its chemical properties and reactivity
Applications De Recherche Scientifique
4-Nitroisoquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Research into its derivatives has shown potential for developing new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other materials with specific electronic properties.
Mécanisme D'action
Target of Action
4-Nitroisoquinoline, also known as 4-Nitroquinoline 1-oxide, is a quinoline derivative that primarily targets cellular macromolecules such as nucleic acids and proteins . It binds covalently to these macromolecules, thereby altering their function .
Biochemical Pathways
4-Nitroisoquinoline affects several biochemical pathways within the cell. It induces DNA lesions that are usually corrected by nucleotide excision repair . When 4-Nitroisoquinoline is metabolized to its electrophilic reactant, selyl-4HAQO, it reacts with DNA to form stable quinolone monoadducts . These adducts are considered responsible for its mutagenicity and genotoxicity .
Pharmacokinetics
Its solubility in water is known to be slight , which may impact its bioavailability.
Result of Action
The molecular and cellular effects of 4-Nitroisoquinoline’s action are significant. Its ability to induce DNA damage and form stable adducts with DNA can lead to mutations and genomic instability . This genotoxicity is a key factor in its carcinogenicity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Nitroisoquinoline. For instance, it is known to mimic the biological effects of ultraviolet light on various organisms . This suggests that light exposure could potentially influence its activity. Additionally, the pH and temperature of the environment may affect the stability and reactivity of 4-Nitroisoquinoline .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Nitroisoquinoline can be synthesized through several methods. One common approach involves the nitration of isoquinoline. This process typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the fourth position of the isoquinoline ring.
Industrial Production Methods: In an industrial setting, the production of 4-nitroisoquinoline may involve large-scale nitration processes. These processes are optimized for yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques ensures the efficient production of high-purity 4-nitroisoquinoline.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Nitroisoquinoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other substituents.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: 4-Aminoisoquinoline.
Substitution: Various substituted isoquinolines depending on the nucleophile used.
Oxidation: Oxidized derivatives of isoquinoline.
Comparaison Avec Des Composés Similaires
Isoquinoline: The parent compound without the nitro group.
4-Aminoisoquinoline: The reduced form of 4-nitroisoquinoline.
Quinoline: A structural isomer with the nitrogen atom in a different position.
Comparison:
Uniqueness: The presence of the nitro group in 4-nitroisoquinoline imparts unique reactivity and biological activity compared to isoquinoline and quinoline. This makes it a valuable compound in synthetic and medicinal chemistry.
Reactivity: 4-Nitroisoquinoline is more reactive in nucleophilic substitution reactions due to the electron-withdrawing nature of the nitro group.
Applications: While isoquinoline and quinoline are widely used in various applications, the nitro derivative offers additional functionalities, particularly in the development of pharmaceuticals and advanced materials.
Propriétés
IUPAC Name |
4-nitroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-11(13)9-6-10-5-7-3-1-2-4-8(7)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKGNSYZTHMDSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455350 | |
| Record name | 4-Nitroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36073-93-5 | |
| Record name | 4-Nitroisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36073-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


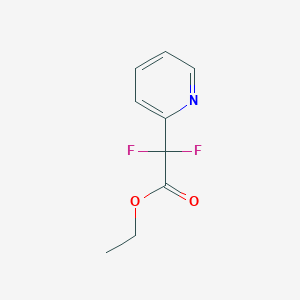
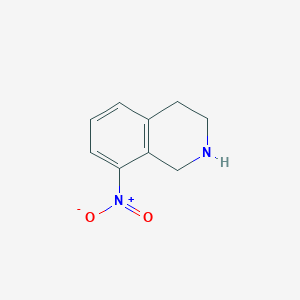
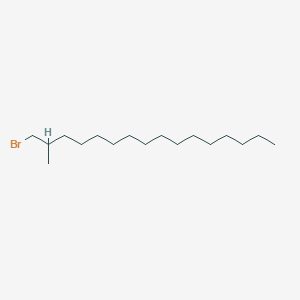
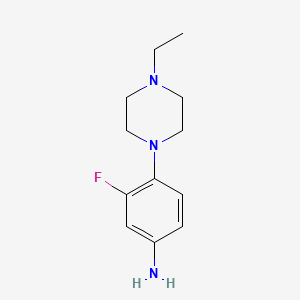
![7-Methylimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B1589612.png)
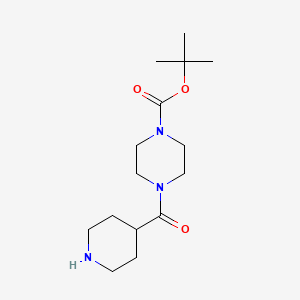
![diethoxyphosphoryl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]iminoacetate](/img/structure/B1589615.png)
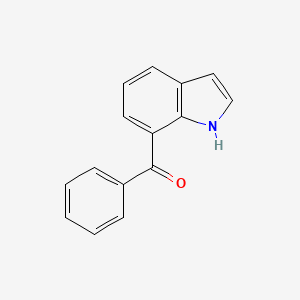



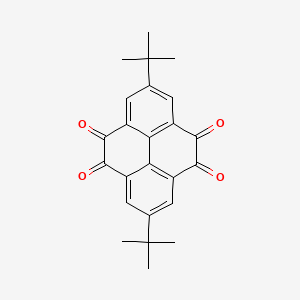
![8-Oxa-2-azaspiro[4.5]decan-3-one](/img/structure/B1589628.png)
